6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps. One common method includes the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates . The intermediate compounds are then subjected to further reactions, such as S-alkylation and reduction, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its biological effects. For example, it may target bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzisoxazoles: Another class of compounds with diverse biological activities, including antibacterial and antifungal effects.
Uniqueness
6-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which may enhance its biological activity and specificity. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-16-11-13(20-18(28)21-16)10-15-22-23-19(25(15)14-4-2-1-3-5-14)30-12-17(27)24-6-8-29-9-7-24/h1-5,11H,6-10,12H2,(H2,20,21,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSHXAHXSJDLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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